2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Description
The compound 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative characterized by three key structural features:
- Position 1: A 2-fluoroethyl group (-CH₂CH₂F).
- Position 3: A pyridin-4-yl (4-pyridyl) substituent.
- Position 4: An ethanol (-CH₂CH₂OH) side chain.
Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The presence of fluorine in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the pyridine ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,9,17H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHGJKDDPUURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step processes:
Formation of the Pyrazole Ring: : Pyrazoles can be synthesized through the reaction of hydrazine with α, β-unsaturated carbonyl compounds under acidic conditions.
Incorporation of the Pyridine Ring: : Pyridine derivatives are often introduced through cross-coupling reactions, such as Suzuki or Stille couplings.
Introduction of the Fluoroethyl Group: : This step is generally achieved through nucleophilic substitution reactions where a fluorine-containing reagent reacts with an appropriate electrophile.
Alcohol Group Addition: : Finally, the ethan-1-ol moiety can be introduced through reduction reactions or other suitable chemical transformations.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial purposes might involve optimization of the above steps for higher yield and purity. This often includes refining reaction conditions, such as temperature, pressure, and solvent systems, to enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, transforming the ethanol group into various oxidized forms, such as aldehydes or carboxylic acids.
Reduction: : Reduction reactions might target the aromatic rings or other reducible functional groups, potentially modifying the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or catalytic systems involving oxygen (O₂).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or other reducing agents like sodium borohydride (NaBH₄).
Substitution: : Halogenation agents, nucleophiles like amines or alcohols, and catalysts for cross-coupling reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is studied for its reactivity and role as an intermediate in the synthesis of more complex molecules. Its unique structure provides a platform for designing new compounds with desired chemical properties.
Biology and Medicine
In biology and medicine, this compound is explored for its potential pharmacological activities. The presence of both pyridine and pyrazole rings suggests it might interact with biological targets, such as enzymes or receptors, thus contributing to drug discovery and development.
Industry
Industrially, the compound’s fluorinated ethyl group might confer beneficial properties, like increased stability or reactivity, making it suitable for use in materials science and the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol exerts its effects is typically investigated through its interactions with molecular targets and pathways. These may involve binding to specific proteins, enzymes, or receptors, thus altering biochemical pathways and eliciting biological responses. Detailed studies are required to elucidate the precise molecular mechanisms and identify the targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
- Structure : Ethyl (-CH₂CH₃) at position 1, thiophen-3-yl at position 3.
- Molecular Weight : 240.3 g/mol (vs. ~235–240 g/mol for the target compound).
- Thiophene replaces pyridine, altering aromatic interactions and solubility.
- Activity : Thiophene-containing analogs often show improved antibacterial activity compared to pyridine derivatives, but reduced kinase affinity .
2-(1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetohydrazide
- Structure : 4-Chlorophenyl at position 1, acetohydrazide (-CH₂CONHNH₂) at position 4.
- Molecular Weight : Higher due to the chlorophenyl group.
- The acetohydrazide group enhances hydrogen bonding but may decrease stability under acidic conditions .
Substituent Variations at Position 3
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
- Structure : Thiophen-2-yl replaces pyridin-4-yl.
- Molecular Weight : 240.3 g/mol.
- Key Differences : Thiophene’s sulfur atom increases lipophilicity but reduces polarity compared to pyridine. This analog may exhibit better blood-brain barrier penetration but lower solubility in aqueous media .
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
- Structure : Prop-2-yn-1-yl (-CH₂C≡CH) at position 1, pyridin-3-yl at position 3.
- Pyridin-3-yl’s nitrogen position alters hydrogen-bonding patterns compared to pyridin-4-yl .
Substituent Variations at Position 4
2-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
- Structure: Acetic acid (-CH₂COOH) replaces ethanol.
- Key Differences: The carboxylic acid group increases polarity and solubility but may reduce oral bioavailability due to ionization at physiological pH. This derivative is more suited for intravenous formulations .
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility (aq. medium) |
|---|---|---|
| Target Compound | ~235–240 | Moderate (ethanol enhances solubility) |
| 2-(1-Ethyl-3-(thiophen-3-yl)-...ethanol | 240.3 | Low (thiophene reduces polarity) |
| 2-(1-(4-Chlorophenyl)-...acetohydrazide | ~300 | Low (bulky substituents) |
Biological Activity
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is a complex organic compound that integrates features from fluorinated ethyl, pyridine, and pyrazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and drug development.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14FN3O
- Molecular Weight : 235.26 g/mol
- IUPAC Name : 2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanol
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with α, β-unsaturated carbonyl compounds.
- Incorporation of the Pyridine Ring : Often introduced via cross-coupling reactions.
- Introduction of the Fluoroethyl Group : Generally achieved through nucleophilic substitution reactions.
- Addition of the Alcohol Group : This can be done through reduction reactions or other suitable chemical transformations.
The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets, including enzymes and receptors. The presence of both pyridine and pyrazole rings suggests potential binding sites that could modulate biological pathways, impacting cellular functions and responses.
Pharmacological Potential
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Pyrazole compounds have shown promise as anticancer agents, with studies indicating their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) with IC50 values ranging from 2.13 µM to 4.46 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives are noted for:
- Anti-inflammatory Effects : They may inhibit pathways associated with inflammation.
- Antimicrobial Properties : Some studies suggest effectiveness against various microbial strains.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines, revealing that certain modifications enhance their potency against specific cancers .
- Molecular Docking Studies : Research employing molecular docking techniques has indicated that these compounds can effectively bind to tubulin at the colchicine-binding site, suggesting a mechanism for their anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
